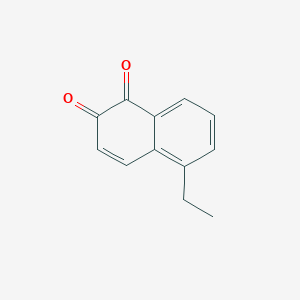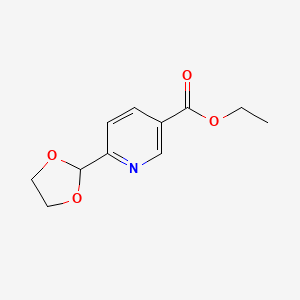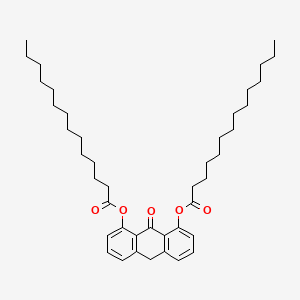
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane is an organosilicon compound with the chemical formula C₁₁H₂₀LiSi₂. This compound is known for its unique structure, which includes a lithium atom bonded to a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group. It is a colorless liquid and is used in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane can be synthesized through the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by the addition of lithium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
The product, trimethylsilyl cyclopentadiene, is then reacted with lithium chloride to form the final compound:
C5H5Si(CH3)3+LiCl→C11H20LiSi2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions can produce silanols or siloxanes.
Applications De Recherche Scientifique
Lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of metal cyclopentadienyl complexes and other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The lithium atom and trimethylsilyl groups play crucial roles in the compound’s reactivity, allowing it to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl cyclopentadiene: A similar compound with the chemical formula
Propriétés
Numéro CAS |
62978-36-3 |
|---|---|
Formule moléculaire |
C11H21LiSi2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
lithium;trimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.Li/c1-12(2,3)11(13(4,5)6)9-7-8-10-11;/h7,9-10H,1-6H3;/q-1;+1 |
Clé InChI |
FOVATMBRTPRNAC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)C1(C=C[C-]=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


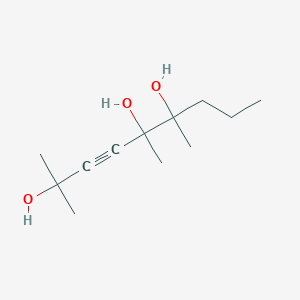

![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
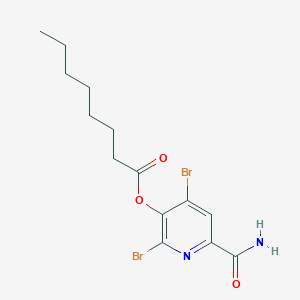
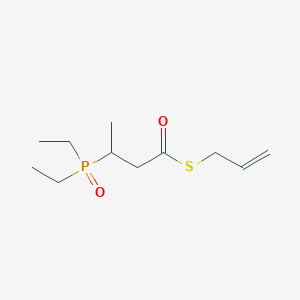
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
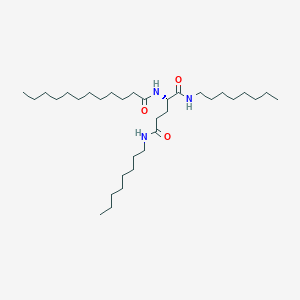
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)

![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)

